N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide
Description
This compound features a pyrimidine core substituted with amino and nitro groups, a hydrazinecarbonyl linker, and a 4-(piperidine-1-sulfonyl)benzamide moiety. Its synthesis likely involves multi-step reactions, including coupling of hydrazine derivatives with activated carbonyl intermediates.
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O6S/c19-16-15(26(29)30)17(22-11-21-16)24-23-14(27)10-20-18(28)12-4-6-13(7-5-12)33(31,32)25-8-2-1-3-9-25/h4-7,11H,1-3,8-10H2,(H,20,28)(H,23,27)(H3,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSOIZKWVKVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Nitration and Amination: The pyrimidine ring is then nitrated using nitric acid, followed by reduction to introduce the amino group.
Hydrazinecarbonylation: The amino-nitropyrimidine is reacted with hydrazine and a carbonyl source to form the hydrazinecarbonyl group.
Sulfonylation and Benzamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from
Compounds 6b–6f () share a sulfamoylbenzoyl-piperidine backbone but differ in substituents. Key comparisons include:
- Nitro vs. Chloro Substituents : Compound 6b (4-nitrophenyl) has a melting point of 236–237°C and 85% yield, whereas 6d–6f (chlorophenyl derivatives) exhibit higher yields (e.g., 98% for 6d ) but lower melting points (209–223°C) . The electron-withdrawing nitro group in the target compound may reduce synthetic yield compared to chloro derivatives but improve thermal stability.
- Mass Spectrometry : The target compound’s molecular weight can be inferred to exceed 500 Da (similar to 6b , m/z 507 [M+H]+), but its nitro-pyrimidine core may result in distinct fragmentation patterns .
Pyridine/Pyrimidine Derivatives from and
- Pyridine vs. Pyrimidine Cores : Compounds 8b–8e () feature pyridine rings with acetamide substituents, yielding molecular weights of 458–538 Da. The target compound’s pyrimidine core introduces additional nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity compared to pyridine analogues .
- Crystal Structure Insights : The pyrimidine derivative in includes a fluorophenyl group, suggesting that halogenation enhances crystallinity. The target compound’s nitro group may similarly stabilize crystal packing .
Functional Group Variations
- Hydrazinecarbonyl vs. Thioamide/Acetamide Linkers : Compounds in use thioamide linkers (e.g., 6b–6f ), while features acetamide groups (e.g., 8b ). The hydrazinecarbonyl group in the target compound may confer unique chelation properties or metabolic stability .
- Piperidine vs. Piperazine : ’s compound includes a piperazine ring, which is more basic than piperidine due to additional nitrogen. The target compound’s piperidine-sulfonyl group may reduce basicity, affecting solubility and membrane permeability .
Inferred Bioactivity
- Antimicrobial Activity : Sulfonamide and nitro groups (common in sulfa drugs and nitrofurans) imply possible antibacterial effects. Chlorophenyl derivatives (e.g., 6d–6f ) may exhibit broader-spectrum activity due to lipophilic substituents .
- Kinetic Solubility : The piperidine-sulfonyl group in the target compound may enhance aqueous solubility compared to trifluoromethyl or methoxy-substituted analogues (e.g., 8c–8d ) .
Data Tables
Table 1: Comparison of Key Physical Properties
Table 2: Functional Group Impact
| Functional Group | Example Compound | Effect on Properties |
|---|---|---|
| Nitro (pyrimidine) | Target Compound | Increases electrophilicity, thermal stability |
| Chlorophenyl (benzamide) | 6d | Enhances synthetic yield, lipophilicity |
| Trifluoromethyl (pyridine) | 8b | Improves metabolic stability, hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
